![molecular formula C13H22N2O3 B15231760 tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15231760.png)
tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(5R)-3-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O2 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl(5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl(5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl(5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspirodecane moieties. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 |
Clave InChI |
TXCCTNIYGSOUBI-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CC(=O)NC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


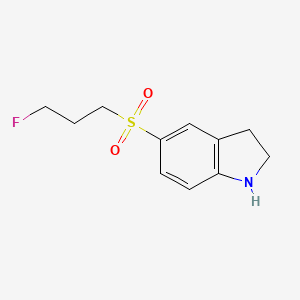
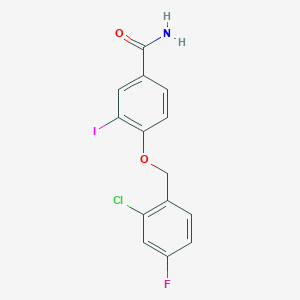
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
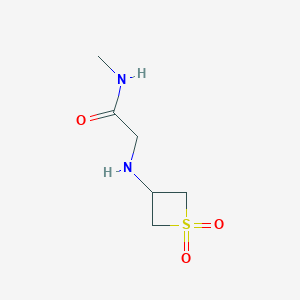
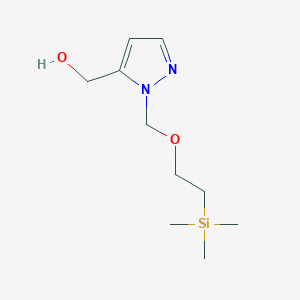

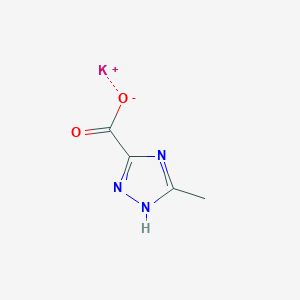

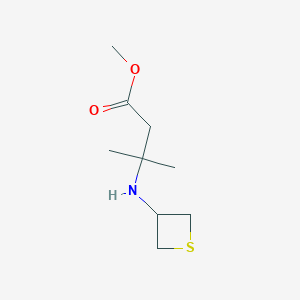
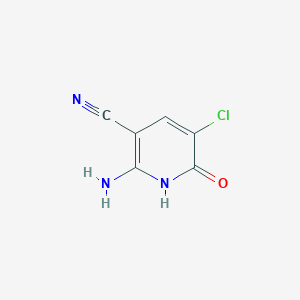
![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)
